3-Amino-6-chloropyridine-2(1H)-thione (CAS 27467-92-1): A Comprehensive Technical Guide to Synthesis, Properties, and Applications in Medicinal Chemistry
3-Amino-6-chloropyridine-2(1H)-thione (CAS 27467-92-1): A Comprehensive Technical Guide to Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
As a bifunctional heterocyclic building block, 3-amino-6-chloropyridine-2(1H)-thione (CAS 27467-92-1) serves as a critical linchpin in the synthesis of complex fused ring systems[1][2]. While it exhibits thiol-thione tautomerism, the thione form predominates in the solid state and in polar environments. In medicinal chemistry, this intermediate is highly prized for its ability to undergo rapid, regioselective cyclization to form thiazolo[5,4-b]pyridines —a privileged bioisosteric scaffold frequently deployed in the design of kinase inhibitors, GPCR modulators, and advanced agrochemicals[3][4].
This technical whitepaper outlines the physicochemical properties, mechanistic causality of its synthesis, and self-validating protocols for its application in drug discovery workflows.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for optimizing downstream reaction conditions, particularly regarding solvent polarity and nucleophilicity.
| Parameter | Value / Description |
| Chemical Name | 3-Amino-6-chloropyridine-2(1H)-thione |
| CAS Number | 27467-92-1 |
| Molecular Formula | C5H5ClN2S |
| Molecular Weight | 160.62 g/mol |
| InChIKey | AUCGLTFMKPYVNT-UHFFFAOYSA-N |
| Appearance | Pale yellow to yellow-brown solid |
| Purity Standard | ≥ 95% (typically 97% via HPLC) |
| Storage Conditions | 4°C, protect from light, inert atmosphere |
| GHS Classification | H302 (Harmful if swallowed), H318 (Eye damage), H410 (Aquatic toxicity) |
Data compiled from standardized supplier specifications[2].
Mechanistic Synthesis & Causality
The industrial and bench-scale synthesis of 3-amino-6-chloropyridine-2(1H)-thione relies on a two-step sequence starting from commercially available 2,6-dichloro-3-nitropyridine[5].
Step 1: Nitro Reduction
The sequence initiates with a classic Béchamp-style reduction using iron powder in acetic acid. This step cleanly reduces the nitro group to an amine, yielding 2,6-dichloropyridin-3-amine[5].
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The critical transformation is the regioselective displacement of the C2 chlorine atom with a sulfur nucleophile (e.g., sodium hydrogen sulfide, NaSH)[1].
Causality of Regioselectivity: Why does the sulfur nucleophile attack the C2 position exclusively, leaving the C6 chlorine intact? In nucleophilic aromatic substitution, the pyridine nitrogen strongly activates the ortho and para positions (C2, C4, C6). However, the electron-donating 3-amino group (+M resonance effect) strongly deactivates the ring.
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The C6 position is para to the amino group, experiencing maximal electron density donation, rendering it highly unreactive toward nucleophiles.
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The C2 position is ortho to the amino group. While resonance-deactivated, its proximity to the highly electronegative pyridine nitrogen provides superior stabilization of the anionic Meisenheimer intermediate. Furthermore, the inductive electron-withdrawing (-I) effect of the adjacent 3-amino group partially offsets the resonance deactivation.
Consequently, the C2 position is significantly more electrophilic than C6, driving the regioselective formation of the 2(1H)-thione[1].
Fig 1: Two-step synthesis of 3-Amino-6-chloropyridine-2(1H)-thione from 2,6-dichloro-3-nitropyridine.
Self-Validating Experimental Protocol: Thione Synthesis
This protocol is designed with built-in validation checkpoints to ensure high fidelity during scale-up.
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Reduction: Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in glacial acetic acid (10 volumes). Add iron powder (3.0 eq) in portions to maintain the internal temperature below 40°C. Stir for 6 hours.
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Validation Check: Monitor by TLC (Petroleum Ether/Ethyl Acetate 8:2). Complete consumption of the higher-Rf nitro starting material confirms reaction completion[5].
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Intermediate Workup: Concentrate the mixture under vacuum. Neutralize the aqueous residue with Na₂CO₃ powder to pH 6.5. Filter through Celite, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 2,6-dichloropyridin-3-amine (typically ~95% yield)[5].
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Thiation (SNAr): Suspend the intermediate (1.0 eq) in water. Add sodium hydrogen sulfide (NaSH, 2.5 eq). Heat the mixture to 100°C for 16 hours[1].
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Isolation & Validation: Cool the reaction to room temperature. Carefully acidify the mixture with 1M HCl to pH 4–5.
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Validation Check: The targeted thione tautomer is highly insoluble in mildly acidic aqueous media. The immediate precipitation of a pale-yellow solid serves as visual confirmation of product formation. Filter, wash with cold water, and dry under high vacuum.
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Applications in Drug Discovery: Thiazolo[5,4-b]pyridine Scaffolds
In medicinal chemistry, 3-amino-6-chloropyridine-2(1H)-thione is predominantly utilized to synthesize 5-chlorothiazolo[5,4-b]pyridin-2-amine (CAS 31784-71-1)[3]. This fused bicyclic system is a critical pharmacophore, acting as a rigid, hydrogen-bond-donating/accepting hinge-binder in DFG-out kinase inhibitors[4].
Mechanistic Causality of Cyclization: The transformation utilizes cyanogen bromide (BrCN) as a bis-electrophile. The reaction initiates via the nucleophilic attack of the highly polarizable exocyclic sulfur atom onto the electrophilic nitrile carbon of BrCN, forming a transient S-cyanation intermediate. The spatial proximity of the ortho-amino group allows for rapid, entropy-favored intramolecular cyclization onto the nitrile carbon. Subsequent tautomerization yields the aromatic 2-aminothiazole ring[4][6].
Fig 2: Cyclization to 5-chlorothiazolo[5,4-b]pyridin-2-amine via cyanogen bromide.
Self-Validating Experimental Protocol: Bicyclic Cyclization
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Reaction Setup: Dissolve 3-amino-6-chloropyridine-2(1H)-thione (1.0 eq) in anhydrous THF under a nitrogen atmosphere[4].
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Electrophilic Addition: Dropwise add a solution of cyanogen bromide (BrCN, 1.1 eq) in THF at room temperature.
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Safety Note: BrCN is highly toxic and volatile; perform strictly in a well-ventilated fume hood[4].
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Cyclization & Validation: Stir the mixture at room temperature for 2–4 hours.
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Validation Check: As the cyclization proceeds, hydrogen bromide (HBr) is generated, which protonates the highly basic 2-aminothiazole product. The formation of a dense, insoluble hydrobromide salt precipitate in the THF solvent provides immediate visual validation of successful cyclization[4].
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Workup: Dilute the mixture with ethyl acetate and wash aggressively with saturated aqueous NaHCO₃ to neutralize the HBr salt and liberate the free base. Extract, dry over anhydrous Na₂SO₄, and concentrate[4].
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Purification: Purify via flash column chromatography (Dichloromethane/Methanol gradient) to afford 5-chlorothiazolo[5,4-b]pyridin-2-amine[3].
References
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ChemicalBook. "3-amino-6-chloro-1H-pyridine-2-thione synthesis." ChemicalBook. Available at:[1]
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Sigma-Aldrich. "3-Amino-6-chloropyridine-2(1H)-thione Product Information." MilliporeSigma. Available at:[2]
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ChemicalBook. "2,6-Dichloropyridin-3-amine Synthesis and Properties." ChemicalBook. Available at:[5]
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BLDpharm. "31784-71-1 | 5-Chlorothiazolo[5,4-b]pyridin-2-amine." BLD Pharmatech. Available at:[3]
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ACS Publications. "Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds." Journal of Medicinal Chemistry. Available at:[4]
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Thieme Connect. "Product Class 18: Benzothiazoles and Related Compounds." Science of Synthesis. Available at:[6]
Sources
- 1. 3-amino-6-chloro-1H-pyridine-2-thione synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Amino-6-chloropyridine-2(1H)-thione | 27467-92-1 [sigmaaldrich.com]
- 3. 31784-71-1|5-Chlorothiazolo[5,4-b]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
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